molecular formula C21H16FNO2 B14944892 3-fluoro-N-[2-(phenylacetyl)phenyl]benzamide

3-fluoro-N-[2-(phenylacetyl)phenyl]benzamide

Katalognummer: B14944892
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: OIANSOGDHGKOAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-fluoro-N-[2-(phenylacetyl)phenyl]benzamide is a chemical compound with the molecular formula C21H16FNO2 and a molecular weight of 333.36 g/mol . This compound is characterized by the presence of a fluorine atom, a phenylacetyl group, and a benzamide moiety, making it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

The synthesis of 3-fluoro-N-[2-(phenylacetyl)phenyl]benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 2-(phenylacetyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Analyse Chemischer Reaktionen

3-fluoro-N-[2-(phenylacetyl)phenyl]benzamide can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-fluoro-N-[2-(phenylacetyl)phenyl]benzamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-fluoro-N-[2-(phenylacetyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the phenylacetyl group play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets by either inhibiting or activating them, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

3-fluoro-N-[2-(phenylacetyl)phenyl]benzamide can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C21H16FNO2

Molekulargewicht

333.4 g/mol

IUPAC-Name

3-fluoro-N-[2-(2-phenylacetyl)phenyl]benzamide

InChI

InChI=1S/C21H16FNO2/c22-17-10-6-9-16(14-17)21(25)23-19-12-5-4-11-18(19)20(24)13-15-7-2-1-3-8-15/h1-12,14H,13H2,(H,23,25)

InChI-Schlüssel

OIANSOGDHGKOAL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.